molecular formula C9H13N3O2 B2475531 Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate CAS No. 1263209-42-2

Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate

Cat. No.: B2475531
CAS No.: 1263209-42-2
M. Wt: 195.222
InChI Key: ITZGBIVNMWZEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate typically involves the reaction of appropriate pyrimidine derivatives with dimethylamine and methylating agents. One common method includes the condensation of 2-amino-4,6-dimethylpyrimidine with dimethylamine followed by esterification with methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and optimized reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methylaminoquinolines: These compounds share similar structural features and chemical properties.

    Dimethylaminoquinolines: Known for their biological activity and use in medicinal chemistry.

Uniqueness

Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6-5-7(8(13)14-4)11-9(10-6)12(2)3/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZGBIVNMWZEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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